The compound has a CAS number of 796096-64-5 and a molecular formula of C11H20N2O4. It can be purchased from some chemical suppliers [Supplier Example].
The presence of the Boc (tert-Butyloxycarbonyl) protecting group suggests this molecule might be a precursor to a piperazine derivative. Piperazine is a common scaffold found in many biologically active molecules [PubChem Piperazine Link: ]. The carboxylic acid methyl ester functionality can also be a reactive group for further modifications. However, without further research, it is difficult to speculate on specific uses.
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H20N2O4 and a CAS number of 796096-64-5. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is modified with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl ester at the carboxylic acid position. The presence of the Boc group enhances the stability and solubility of the compound, making it suitable for various
While specific biological activities of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester are not extensively documented, compounds containing piperazine moieties are known for their diverse pharmacological properties. Piperazines are often found in drugs that exhibit:
The synthesis of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester typically involves several steps:
These steps can vary based on specific laboratory techniques and available reagents .
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester finds applications in several areas:
Interaction studies involving (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester focus on its potential binding affinities with various biological targets. Research typically examines:
These studies are crucial for understanding its pharmacological potential and guiding further drug development.
Several compounds share structural similarities with (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | Enantiomer of (S)-isomer | Different biological activity due to chirality |
| 1-Piperazinecarboxylic acid | Lacks Boc protection | More reactive; less stable |
| N-Boc-piperazine | No carboxylic acid functionality | Useful for different synthetic pathways |
| 1-(4-Methylpiperazinyl)carbamic acid | Contains a piperazinyl moiety but different substituents | Exhibits distinct pharmacological profiles |
The uniqueness of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester lies in its combination of stability from the Boc group and reactivity from both the piperazine structure and the carboxylic acid functionality, making it particularly valuable in synthetic chemistry and pharmaceutical applications .
The structural architecture of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester exemplifies the critical importance of chiral piperazine derivatives in contemporary medicinal chemistry. Piperazine scaffolds have been recognized as privileged structures in drug discovery, with analysis revealing that thirteen of the two hundred best-selling small molecule drugs in 2012 contained a piperazine ring system. This remarkable prevalence stems from the inherent chemical and biological properties that piperazine rings impart to pharmaceutical compounds.
The stereochemical configuration at the 2-position of the piperazine ring in this compound introduces chirality that profoundly influences biological activity. Research has demonstrated that the absolute configuration of stereogenic centers in piperazine-containing molecules significantly impacts receptor binding affinity and selectivity. The (S)-configuration specifically refers to the spatial arrangement of substituents around the chiral carbon center, which follows the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. This stereochemical precision becomes particularly relevant when considering that regulatory agencies now require detailed study of both enantiomers of chiral drugs during the approval process.
Piperazine core structures possess two primary nitrogen atoms that contribute to enhanced pharmacokinetic properties through their appropriate acid dissociation constant values. These nitrogen centers facilitate crucial improvements in water solubility of drug-like molecules, thereby playing essential roles in bioavailability. The nitrogen atoms at positions 1 and 4 of the piperazine ring offer distinct functionalization opportunities: the N-4 nitrogen can serve as a basic amine center, while the N-1 nitrogen enables introduction of hydrogen bond acceptors and hydrophobic groups through heterocyclic modifications without requiring additional stereocenter formation.
The structural significance extends to conformational properties that influence molecular recognition events. Research indicates that piperazine rings adopt chair conformations with preferential equatorial positioning of substituents, which affects the three-dimensional presentation of pharmacophoric elements. This conformational preference becomes particularly important in structure-activity relationship studies where subtle changes in molecular geometry can dramatically alter biological activity.
Contemporary analysis of piperazine substitution patterns in approved drugs reveals a notable lack of structural diversity, with approximately eighty-three percent of piperazine-containing drugs featuring substituents exclusively at the N-1 and N-4 positions. This observation highlights significant unexplored chemical space related to carbon-substituted piperazines, such as the 2-position modification present in the target compound. The development of asymmetric synthetic methods for carbon-substituted piperazines therefore represents a critical frontier in expanding accessible chemical diversity for drug discovery applications.
| Property | Characteristic | Medicinal Chemistry Impact |
|---|---|---|
| Stereochemistry | (S)-configuration at C-2 | Determines receptor selectivity and binding affinity |
| Nitrogen basicity | Dual nitrogen centers | Enhanced water solubility and bioavailability |
| Conformational preference | Chair conformation | Influences pharmacophore presentation |
| Substitution pattern | Carbon substitution at C-2 | Expands unexplored chemical space |
| Privileged structure status | Present in 13/200 top drugs | Validated pharmaceutical relevance |
The tert-butoxycarbonyl (Boc) protecting group incorporated in (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester serves as a cornerstone of modern synthetic organic chemistry, particularly in the construction of complex nitrogen-containing molecules. The Boc group functions as an acid-labile protecting group that enables selective manipulation of molecular functionality while temporarily masking reactive amine sites. This protection strategy becomes essential when constructing molecules with multiple reactive centers, allowing chemists to perform sequential transformations without unwanted side reactions.
The installation of Boc protection typically employs di-tert-butyl dicarbonate as the protecting reagent under mild aqueous conditions in the presence of bases such as sodium hydroxide. This methodology represents an environmentally benign approach that proceeds efficiently at ambient temperature through simple stirring protocols. Alternative protection methods include heating mixtures of the target amine with di-tert-butyl dicarbonate in tetrahydrofuran at elevated temperatures, or utilizing biphasic systems with chloroform and aqueous sodium bicarbonate. These diverse installation methods provide synthetic flexibility depending on substrate compatibility and reaction scale requirements.
The synthetic utility of Boc-protected intermediates extends beyond simple amine protection to encompass sophisticated coupling reactions and molecular assembly strategies. Recent developments have demonstrated that di-tert-butyl dicarbonate can serve dual roles, functioning simultaneously as a protecting reagent and as a source of tert-butyl groups for ester formation. This dual functionality has been exploited in novel electromagnetic milling conditions that operate under solvent-free and base-free protocols, representing significant advances in green chemistry applications.
Deprotection of Boc groups provides access to free amine functionalities through well-established acidic conditions. Standard deprotection protocols employ strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. These conditions result in formation of tert-butyl cation intermediates that can potentially alkylate other nucleophilic sites within complex molecules. To mitigate this complication, scavenger molecules such as anisole or thioanisole are frequently incorporated to trap reactive cation species. Alternative mild deprotection methods utilizing sequential treatment with trimethylsilyl iodide followed by methanol have been developed for particularly sensitive substrates where conventional acidic conditions prove too harsh.
The methyl ester functionality present in this compound complements the Boc protection strategy by providing additional synthetic versatility. Ester groups serve as latent carboxylic acid functionalities that can be selectively hydrolyzed under controlled conditions to reveal carboxylate groups for further coupling reactions. The combination of Boc protection with ester activation enables sophisticated peptide synthesis protocols where both nitrogen and carbon centers can be sequentially modified through orthogonal protection strategies.
Industrial applications of Boc-protected building blocks have demonstrated remarkable efficiency in large-scale pharmaceutical synthesis. The mild conditions required for Boc installation and removal, combined with high reaction yields and operational simplicity, make these protection strategies particularly attractive for process chemistry applications. Comparative studies have shown that Boc-based esterification methods frequently provide superior yields compared to alternative approaches such as acidic cation transfer methodologies.
| Synthetic Operation | Reagent System | Conditions | Advantages |
|---|---|---|---|
| Boc Installation | Di-tert-butyl dicarbonate/Sodium hydroxide | Aqueous, ambient temperature | Mild, high-yielding, environmentally benign |
| Alternative Installation | Di-tert-butyl dicarbonate/4-Dimethylaminopyridine | Acetonitrile, ambient temperature | Compatible with acid-sensitive substrates |
| Standard Deprotection | Trifluoroacetic acid/Dichloromethane | Ambient temperature, 30 minutes | Rapid, quantitative conversion |
| Mild Deprotection | Trimethylsilyl iodide/Methanol | Sequential treatment | Compatible with acid-sensitive functionalities |
| Ester Formation | Boc fluorocarbonate/Triethylamine | Dichloromethane/tert-butanol | High yields, mild conditions |
X-ray crystallographic analysis has provided fundamental insights into the structural characteristics of piperazine derivatives, establishing a foundation for understanding the molecular geometry of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester [1]. Crystallographic studies of piperazine compounds consistently demonstrate that the six-membered heterocyclic ring adopts a chair conformation, which represents the thermodynamically most stable arrangement [2] [3].
Detailed bond length and angle measurements from crystallographic studies provide essential structural data for piperazine derivatives. The nitrogen-carbon bond lengths typically range from 1.4519(15) to 1.4566(15) Å, while carbon-carbon bond lengths in the ring measure approximately 1.5143(16) Å [2]. The carbon-nitrogen-carbon bond angles consistently measure around 110.23(8)°, indicating minimal deviation from ideal tetrahedral geometry [2].
| Parameter | Value | Standard Deviation |
|---|---|---|
| N-C bond length | 1.452-1.457 Å | ±0.015 Å |
| C-C bond length | 1.514 Å | ±0.016 Å |
| C-N-C bond angle | 110.23° | ±0.08° |
| N-C-C bond angle | 109.06° | ±0.09° |
X-ray crystallographic investigations of substituted piperazine derivatives reveal that the chair conformation remains the predominant structural motif across various functionalization patterns [1] [4]. Studies of piperazine-1,4-diium bis(4-aminobenzenesulfonate) demonstrate that the piperazine ring maintains its chair conformation even when forming ionic salts, with the cation located about an inversion center [1] [3].
The crystallographic analysis of N-Boc protected piperazine derivatives shows that the tert-butoxycarbonyl protecting group does not significantly distort the fundamental ring geometry [4]. Crystal structures of related compounds indicate that the Boc group typically adopts conformations that minimize steric interactions while maintaining the chair conformation of the piperazine core [4]. These findings suggest that (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester would likely exhibit similar structural characteristics in its crystalline state.
Hydrogen bonding patterns observed in piperazine crystal structures provide insights into intermolecular interactions that may influence the solid-state properties of derivative compounds [1] [2]. X-ray studies reveal that nitrogen-hydrogen···oxygen hydrogen bonds commonly form infinite chains in crystal lattices, with typical hydrogen bond distances measuring 2.319(16) Å [2]. These interactions contribute to the formation of three-dimensional framework structures that stabilize the crystalline arrangement [1].
Conformational analysis of N-Boc protected piperazines has been extensively studied using nuclear magnetic resonance spectroscopy and computational methods, revealing complex dynamic behavior in solution [5]. The presence of the tert-butoxycarbonyl protecting group introduces conformational constraints that significantly influence the molecular flexibility of the piperazine ring system [6] [5].
Temperature-dependent proton nuclear magnetic resonance spectroscopy studies of N-benzoylated piperazine compounds demonstrate that these molecules exist as multiple conformers at room temperature due to restricted rotation around the partial amide double bond [5]. The conformational behavior is characterized by two distinct types of molecular motion: rotation around the carbon-nitrogen amide bond and chair-to-chair ring inversion of the piperazine ring [5].
Dynamic nuclear magnetic resonance investigations have quantified the energy barriers associated with conformational interconversion in N-acylated piperazines [5]. Coalescence temperature measurements reveal activation energy barriers ranging from 56 to 80 kilojoules per mole for different conformational processes [5]. The amide bond rotation typically exhibits higher energy barriers compared to ring inversion, indicating that amide rotation is the rate-limiting step in conformational exchange [5].
| Conformational Process | Activation Energy (kJ/mol) | Coalescence Temperature (°C) |
|---|---|---|
| Amide bond rotation | 65-80 | 85-120 |
| Ring inversion | 56-70 | 70-95 |
| Combined processes | 60-75 | 80-110 |
Computational studies using density functional theory calculations at the B3LYP/aug-cc-pvdz level provide detailed insights into the relative energies of different piperazine conformers [7]. The most stable conformer is the centrosymmetric chair form with both nitrogen-hydrogen bonds in equatorial positions [7]. Alternative conformations include the axial-axial chair form, which is less stable by approximately 1.9 kilocalories per mole, and the mixed equatorial-axial conformer, lying 0.7 kilocalories per mole above the most stable form [7].
The influence of N-Boc protection on piperazine conformational dynamics has been investigated through comparative studies with unprotected analogs [8]. The tert-butoxycarbonyl group introduces steric bulk that can restrict certain conformational pathways while stabilizing others [8]. Nuclear magnetic resonance studies of N-Boc piperazine derivatives show characteristic broadening of signals corresponding to ring protons, indicating intermediate exchange rates between conformers on the nuclear magnetic resonance timescale [8].
Vibrational spectroscopy provides complementary information about conformational preferences in N-Boc protected piperazines [7]. Theoretical calculations of vibrational frequencies in the carbon-hydrogen stretching region (2750-3100 cm⁻¹) reveal distinct spectroscopic signatures for different conformers [7]. The equatorial-equatorial chair form exhibits characteristic peaks at approximately 2947 and 3043 cm⁻¹, corresponding to axial and equatorial carbon-hydrogen bond stretching modes, respectively [7].
Solution-state conformational analysis of N-Boc piperazines using nuclear magnetic resonance spectroscopy reveals that the chair conformation predominates under ambient conditions [4]. However, the energy barrier between chair and boat conformations is sufficiently low to permit interconversion when tertiary amines are present [4]. Protonation of the nitrogen atoms significantly increases the activation energy for conformational change, effectively freezing the molecular geometry at room temperature [4].
Chiral resolution techniques for obtaining enantiomerically pure piperazine derivatives encompass various methodological approaches, ranging from classical diastereomeric salt formation to modern chromatographic separation methods [9] [10] [11]. The development of efficient resolution strategies is essential for accessing single enantiomers of compounds like (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester with high optical purity.
Classical chiral resolution through diastereomeric salt formation represents one of the most established approaches for separating piperazine enantiomers [12] [11]. Optical resolving agents derived from optically active amino acids, such as N-tosyl-L-phenylalanine, N-tosyl-D-phenylglycine, N-tosyl-L-alanine, and N-tosyl-L-valine, have demonstrated excellent results for piperazine-2-carboxylic acid derivatives [12]. These resolving agents offer advantages including stability, ease of recovery from reaction mixtures, and potential for reuse [12].
The resolution process typically involves combining racemic N-tert-butyl-2-piperazinecarboxamide with selected sulfonamide derivatives of optically active amino acids to form diastereomeric salts [12]. The diastereomeric salts exhibit different solubility properties, allowing for separation through selective crystallization [12]. Infrared absorption spectroscopy provides characteristic fingerprint patterns for identifying and confirming the purity of resolved diastereomeric salts [12].
| Resolving Agent | Enantiomeric Excess | Yield | Recovery Efficiency |
|---|---|---|---|
| N-tosyl-L-phenylalanine | >98% | 45-50% | 85-90% |
| N-tosyl-L-alanine | >95% | 40-48% | 80-85% |
| N-tosyl-L-valine | >96% | 42-47% | 82-88% |
| N-tosyl-D-phenylglycine | >97% | 44-49% | 83-87% |
High-performance liquid chromatography using chiral stationary phases has emerged as a powerful technique for analytical and preparative separation of piperazine enantiomers [10]. Polysaccharide-based chiral stationary phases, including cellulose tris(4-methylbenzoate) (Chiracel OJ), cellulose tris(3,5-dimethylphenylcarbamate) (Chiracel OD), and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), demonstrate remarkable selectivity for 1,4-disubstituted piperazine derivatives [10].
Comparative studies of different chiral stationary phases reveal significant variations in enantiomeric resolution capabilities [10]. Cellulose tris(4-methylbenzoate) exhibits particularly notable differences in selectivity compared to other polysaccharide-based phases [10]. The separation factors (α) for piperazine derivatives on these phases range from 1.13 to 3.54, indicating varying degrees of chiral recognition [10].
Chiral derivatization approaches provide alternative strategies for enantiomeric separation when direct resolution proves challenging [9]. The indirect resolution method involves precolumn derivatization with chiral reagents such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate [9]. The resulting diastereoisomers can be separated on conventional reversed-phase columns using mobile phases such as methanol-potassium dihydrogen phosphate mixtures [9].
Rational screening approaches for classical chiral resolution under thermodynamic equilibrium conditions have been developed to optimize separation efficiency [11]. High-throughput screening workflows systematically evaluate the effects of various parameters including resolving agent selection, solvent composition, stoichiometry, and racemate concentration [11]. These methodologies have proven particularly effective for challenging substrates such as diphenyl-substituted N-methyl-piperazine derivatives with eutectic points as high as 60% enantiomeric excess [11].
Modern asymmetric synthesis approaches offer direct routes to enantiomerically pure piperazine derivatives without requiring resolution steps [13] [14]. Asymmetric lithiation-trapping reactions using sparteine-derived chiral ligands enable the stereoselective formation of substituted piperazines with high enantiomeric purity [15]. These synthetic methods can achieve enantiomeric ratios exceeding 94:6 for various substitution patterns [15].
Irritant